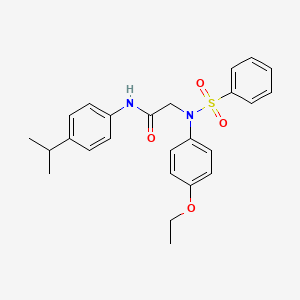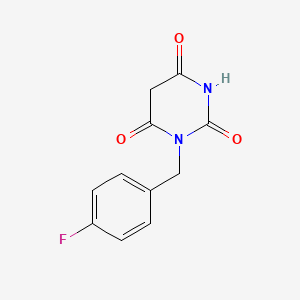
N~2~-(4-ethoxyphenyl)-N~1~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~-(4-ethoxyphenyl)-N~1~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as EIPA, is a chemical compound that has been widely used in scientific research. EIPA is a small molecule inhibitor that has been shown to have a wide range of biological activities.
作用机制
N~2~-(4-ethoxyphenyl)-N~1~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide inhibits the activity of various ion channels, transporters, and enzymes by binding to specific sites on these proteins. N~2~-(4-ethoxyphenyl)-N~1~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to bind to the extracellular domain of Na+/H+ exchangers, which prevents the exchange of Na+ and H+. N~2~-(4-ethoxyphenyl)-N~1~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide has also been shown to bind to the intracellular domain of TRPV1 channels, which prevents the influx of calcium ions. Additionally, N~2~-(4-ethoxyphenyl)-N~1~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to bind to the active site of phospholipase D and phospholipase C, which prevents the hydrolysis of phospholipids.
Biochemical and Physiological Effects:
N~2~-(4-ethoxyphenyl)-N~1~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have various biochemical and physiological effects. N~2~-(4-ethoxyphenyl)-N~1~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to reduce intracellular pH, which can affect various cellular processes. N~2~-(4-ethoxyphenyl)-N~1~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide has also been shown to reduce pain sensation, which can be useful for treating various types of pain. Additionally, N~2~-(4-ethoxyphenyl)-N~1~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to affect various signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway.
实验室实验的优点和局限性
N~2~-(4-ethoxyphenyl)-N~1~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide has several advantages for lab experiments. N~2~-(4-ethoxyphenyl)-N~1~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide is a small molecule inhibitor that can be easily synthesized and purified. N~2~-(4-ethoxyphenyl)-N~1~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide has also been shown to have high specificity for its target proteins. However, N~2~-(4-ethoxyphenyl)-N~1~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide also has some limitations for lab experiments. N~2~-(4-ethoxyphenyl)-N~1~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide can have off-target effects, which can affect the interpretation of results. Additionally, N~2~-(4-ethoxyphenyl)-N~1~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide can be toxic at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for research on N~2~-(4-ethoxyphenyl)-N~1~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide. One direction is to further investigate the mechanism of action of N~2~-(4-ethoxyphenyl)-N~1~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide on its target proteins. Another direction is to investigate the effects of N~2~-(4-ethoxyphenyl)-N~1~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide on other signaling pathways and cellular processes. Additionally, future research could focus on developing more specific inhibitors based on the structure of N~2~-(4-ethoxyphenyl)-N~1~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide. Finally, future research could investigate the potential therapeutic uses of N~2~-(4-ethoxyphenyl)-N~1~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide for various diseases and conditions.
Conclusion:
In conclusion, N~2~-(4-ethoxyphenyl)-N~1~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide is a small molecule inhibitor that has been widely used in scientific research. N~2~-(4-ethoxyphenyl)-N~1~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have various biological activities, including the inhibition of Na+/H+ exchangers, TRPV1 channels, and various enzymes. N~2~-(4-ethoxyphenyl)-N~1~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide has several advantages for lab experiments, including its high specificity and ease of synthesis. However, N~2~-(4-ethoxyphenyl)-N~1~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide also has some limitations, including off-target effects and toxicity at high concentrations. Future research on N~2~-(4-ethoxyphenyl)-N~1~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide could focus on further investigating its mechanism of action, developing more specific inhibitors, and investigating its potential therapeutic uses.
合成方法
N~2~-(4-ethoxyphenyl)-N~1~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide is synthesized through a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 4-ethoxyaniline with 4-isopropylbenzaldehyde to form an imine intermediate. The intermediate is then reduced using sodium borohydride to form the corresponding amine. The amine is then reacted with phenylsulfonyl chloride to form the final product, N~2~-(4-ethoxyphenyl)-N~1~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide.
科学研究应用
N~2~-(4-ethoxyphenyl)-N~1~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been used in various scientific research studies due to its ability to inhibit various ion channels, transporters, and enzymes. N~2~-(4-ethoxyphenyl)-N~1~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to inhibit the activity of Na+/H+ exchangers, which are important for regulating intracellular pH. N~2~-(4-ethoxyphenyl)-N~1~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide has also been shown to inhibit the activity of TRPV1 channels, which are important for pain sensation. Additionally, N~2~-(4-ethoxyphenyl)-N~1~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to inhibit the activity of various enzymes, including phospholipase D and phospholipase C.
属性
IUPAC Name |
2-[N-(benzenesulfonyl)-4-ethoxyanilino]-N-(4-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O4S/c1-4-31-23-16-14-22(15-17-23)27(32(29,30)24-8-6-5-7-9-24)18-25(28)26-21-12-10-20(11-13-21)19(2)3/h5-17,19H,4,18H2,1-3H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBEVRUOCLFLBSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC(=O)NC2=CC=C(C=C2)C(C)C)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N-[4-(propan-2-yl)phenyl]glycinamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(5-bromo-2-thienyl)-2-[(5-ethoxy-1-methyl-1H-benzimidazol-2-yl)thio]ethanone hydrobromide](/img/structure/B5120526.png)

![2-methoxy-1-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}-4-methylbenzene](/img/structure/B5120542.png)

![N-{2-[(2-furylmethyl)thio]ethyl}-4-methylbenzenesulfonamide](/img/structure/B5120561.png)
![N-[2-(3,4-dichlorophenoxy)ethyl]-3-methoxy-1-propanamine](/img/structure/B5120563.png)
![sodium [2-hydroxy-3-(3-methoxyphenoxy)propyl]methylsulfamate](/img/structure/B5120565.png)
![3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxy-N-methyl-N-[(3-methyl-2-thienyl)methyl]benzamide](/img/structure/B5120581.png)
![4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-1-(8-quinolinylmethyl)-4-piperidinol](/img/structure/B5120588.png)

![3-[2-oxo-2-(1-piperidinyl)ethyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B5120618.png)
![2-butoxy-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5120623.png)
![2-{2-oxo-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]ethyl}-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B5120640.png)
![1,3-dimethyl-5-{1-[(4-methylphenyl)amino]ethylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5120645.png)